2-Chloro-5-chloromethylthiazole
Overview
Description
2-Chloro-5-chloromethylthiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H3Cl2NS and its molecular weight is 168.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Biochemical Reactions
2-Chloro-5-chloromethylthiazole has been studied in the context of metabolic pathways and biochemical reactions. For instance, 2-Acetamido-4-chloromethylthiazole, a related compound, is metabolized in rats to form various metabolites, including (2-acetamido-4-thiazolylmethyl)mercapturic acid and 2-acetamidothiazole-4-carboxylic acid (Chatfield & Hunter, 1973). Such studies help in understanding the biotransformation of thiazole compounds in biological systems.
Synthesis and Chemical Transformations
The synthesis and transformation of this compound into other useful compounds is a significant area of research. Sun Han-zhou (2009) demonstrated the synthesis of 5-Hydroxymethylthiazole from this compound, highlighting its importance as an intermediate in the production of medication and pesticide intermediates (Sun Han-zhou, 2009). Additionally, the synthesis of thiazole derivatives using 1,3-Dichloropropenes, including this compound, has been explored, showcasing its versatility in chemical synthesis (Hillstrom et al., 2001).
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its application in various fields. Huang Jin-yan (2010) provided a comprehensive review of its properties, purification techniques, application areas, and market prospects, including various synthesis routes from different initial raw materials (Huang Jin-yan, 2010).
Biological Activity and Potential Applications
The potential biological activities of compounds derived from this compound are also a significant area of research. For example, antiprotozoal activity has been observed in certain thiazole derivatives synthesized from 4-chloromethylthiazole, a compound structurally similar to this compound (Verge & Roffey, 1975). Such studies contribute to the development of new therapeutic agents.
Safety and Hazards
Future Directions
While there are no explicit future directions mentioned in the available resources, the compound is an important intermediate in the preparation of compounds having a pesticidal action . Therefore, future research could potentially focus on exploring its applications in the development of new pesticides.
Mechanism of Action
Target of Action
2-Chloro-5-chloromethylthiazole (CCMT) is primarily used as an intermediate in the synthesis of second-generation neonicotinoid insecticides, such as Thiamethoxam and Clothianidin . These insecticides target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
CCMT, as a precursor to Thiamethoxam and Clothianidin, contributes to the overall mode of action of these insecticides. The active compounds bind to nAChRs, causing overstimulation of the nervous system, paralysis, and eventually death of the insect .
Biochemical Pathways
The biochemical pathways affected by CCMT are those involved in the synthesis of Thiamethoxam and Clothianidin. Once these insecticides are formed, they disrupt the normal functioning of the nAChRs, affecting the signal transmission in the nervous system of the insects .
Pharmacokinetics
The properties of the resulting insecticides, such as their absorption, distribution, metabolism, and excretion (adme), would be more relevant to their bioavailability and efficacy .
Result of Action
The result of the action of CCMT, through its role in the synthesis of Thiamethoxam and Clothianidin, is the effective control of a broad spectrum of insect pests. These insecticides are known for their low usage amount, broad insecticidal spectrum, and high safety .
Action Environment
The action of CCMT, and the insecticides it helps produce, can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the insecticides. For instance, soil composition can affect the uptake and persistence of the insecticides, while temperature and humidity can influence their degradation .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMUIVKEHJSADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376791 | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-91-6 | |
Record name | 2-Chloro-5-(chloromethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105827-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105827916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-chloromethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-chloromethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thiazole, 2-chloro-5-(chloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-CHLOROMETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/857BYZ5HZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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